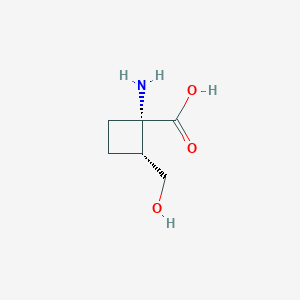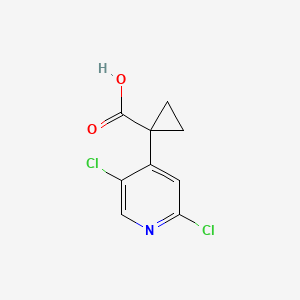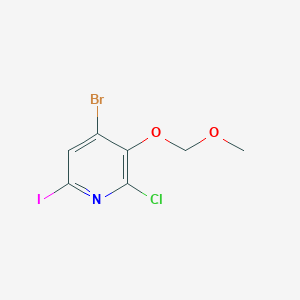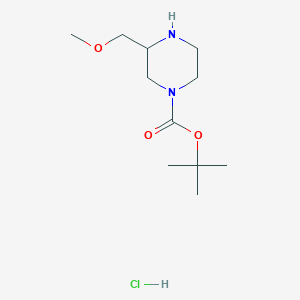
Biotin-PEG4-S-S-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-PEG4-S-S-acid: is a cleavable reagent that efficiently introduces a biotin moiety to amine-containing biomolecules. The compound has a molecular formula of C26H46N4O9S3 and a molecular weight of 654.9 g/mol . The disulfide bond in this linker can be cleaved using reducing agents such as dithiothreitol (DTT), beta-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (TCEP) to remove the biotin label .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG4-S-S-acid involves the conjugation of biotin with a polyethylene glycol (PEG) spacer and a disulfide bond. The PEG spacer provides flexibility and water solubility, while the disulfide bond allows for cleavability under reducing conditions. The synthetic route typically involves the following steps:
- Activation of biotin with an appropriate coupling agent.
- Conjugation of the activated biotin with PEG4.
- Introduction of the disulfide bond to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale activation of biotin.
- Efficient conjugation with PEG4 under controlled conditions.
- Purification and quality control to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: Biotin-PEG4-S-S-acid undergoes several types of reactions, including:
Reduction: The disulfide bond can be cleaved using reducing agents such as DTT, BME, and TCEP
Substitution: The biotin moiety can react with amine-containing biomolecules through nucleophilic substitution.
Common Reagents and Conditions:
Reducing Agents: DTT, BME, TCEP.
Reaction Conditions: Typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-9).
Major Products Formed:
Cleavage Products: Upon reduction, the disulfide bond is cleaved, resulting in the release of biotin and PEG4 fragments.
Applications De Recherche Scientifique
Chemistry: Biotin-PEG4-S-S-acid is used as a biotinylation reagent to introduce biotin moieties into various molecules, facilitating their detection and purification .
Biology: In biological research, it is used to label proteins, peptides, and other biomolecules with biotin, enabling their study through techniques such as Western blotting, ELISA, and affinity purification .
Medicine: The compound is employed in the development of diagnostic assays and therapeutic agents, particularly in the context of targeted drug delivery and imaging .
Industry: this compound finds applications in the biotechnology and pharmaceutical industries for the production of biotinylated products and the development of bioconjugates .
Mécanisme D'action
Biotin-PEG4-S-S-acid exerts its effects through the biotin-streptavidin interaction. The biotin moiety binds with high affinity to streptavidin or avidin, forming a stable complex. This interaction is utilized in various applications to immobilize, detect, or purify biotinylated molecules . The disulfide bond in the linker allows for controlled release of the biotin label under reducing conditions, providing flexibility in experimental design .
Comparaison Avec Des Composés Similaires
Biotin-PEG4-acid: A similar biotinylation reagent without the cleavable disulfide bond.
Biotin-PEG4-NHS Ester: Another biotinylation reagent that reacts with primary amines through an NHS ester group.
Uniqueness: Biotin-PEG4-S-S-acid is unique due to its cleavable disulfide bond, which allows for the reversible biotinylation of biomolecules. This feature provides an advantage in applications where temporary labeling is desired .
Propriétés
Formule moléculaire |
C26H46N4O9S3 |
|---|---|
Poids moléculaire |
654.9 g/mol |
Nom IUPAC |
3-[2-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C26H46N4O9S3/c31-22(4-2-1-3-21-25-20(19-40-21)29-26(35)30-25)27-7-10-37-12-14-39-16-15-38-13-11-36-9-5-23(32)28-8-18-42-41-17-6-24(33)34/h20-21,25H,1-19H2,(H,27,31)(H,28,32)(H,33,34)(H2,29,30,35) |
Clé InChI |
JHFNDTQMSDEJOG-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Boc-N-(3-bromo-2-chlorophenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B12281628.png)
![N-(5-carbamoyl-2-methylphenyl)-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B12281632.png)
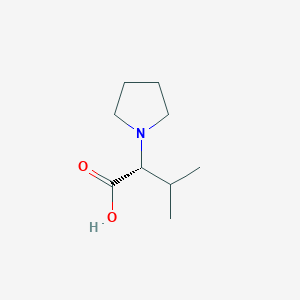

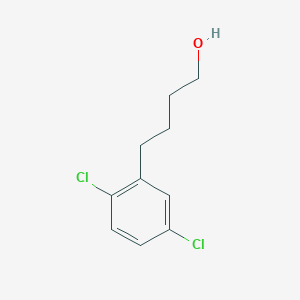
![6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12281664.png)
![4-(6,7-Dimethoxy-9H-pyrimido[4,5-b]indol-4-yl)-N-[4-[[(4-fluorophenyl)amino]sulfonyl]phenyl]-1-piperazinecarbothioamide](/img/structure/B12281667.png)


